2,2'-(Hexane-1,6-diylbis((methylimino)(2-methyl-4,1-phenylene)methylidyne))bismalononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Hexane-1,6-diylbis[(methylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of malononitrile groups linked through a hexane chain and substituted phenylene rings. It is primarily used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Hexane-1,6-diylbis[(methylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile typically involves the condensation of hexane-1,6-diamine with 2-methyl-4,1-phenylenediamine in the presence of malononitrile. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Hexane-1,6-diylbis[(methylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The phenylene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Conversion to amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2’-[Hexane-1,6-diylbis[(methylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,2’-[Hexane-1,6-diylbis[(methylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[Hexane-1,6-diylbis[(ethylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile
- 2,2’-[Hexane-1,6-diylbis[(propylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile
Uniqueness
2,2’-[Hexane-1,6-diylbis[(methylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile is unique due to its specific substitution pattern and the presence of malononitrile groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
76905-54-9 |
---|---|
Molecular Formula |
C30H32N6 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[[4-[6-[4-(2,2-dicyanoethenyl)-N,3-dimethylanilino]hexyl-methylamino]-2-methylphenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C30H32N6/c1-23-15-29(11-9-27(23)17-25(19-31)20-32)35(3)13-7-5-6-8-14-36(4)30-12-10-28(24(2)16-30)18-26(21-33)22-34/h9-12,15-18H,5-8,13-14H2,1-4H3 |
InChI Key |
YJXYEXVSERPXCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)CCCCCCN(C)C2=CC(=C(C=C2)C=C(C#N)C#N)C)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.